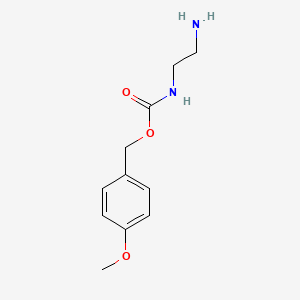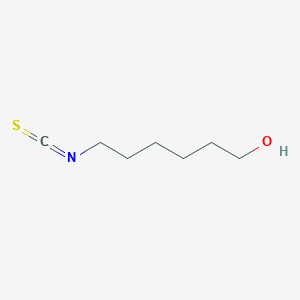
6-Hydroxyhexyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyhexyl isothiocyanate is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyhexyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized to yield the isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating conditions .
Industrial Production Methods: Industrial production of isothiocyanates often employs thiophosgene or its derivatives due to their efficiency in transferring the thiocarbonyl group. these methods require careful handling due to the toxicity of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxyhexyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioureas.
Substitution: It can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are typical reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxyhexyl isothiocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Hydroxyhexyl isothiocyanate involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 6-Hydroxyhexyl isothiocyanate is unique due to its hydroxyhexyl side chain, which imparts distinct physical and chemical properties. Compared to allyl and benzyl isothiocyanates, it has different solubility and reactivity profiles, making it suitable for specific applications in medicinal chemistry and biochemistry .
Propiedades
Número CAS |
194154-00-2 |
|---|---|
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
6-isothiocyanatohexan-1-ol |
InChI |
InChI=1S/C7H13NOS/c9-6-4-2-1-3-5-8-7-10/h9H,1-6H2 |
Clave InChI |
BVRKUIBRWFSSSE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCO)CCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


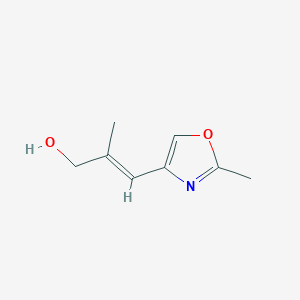
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
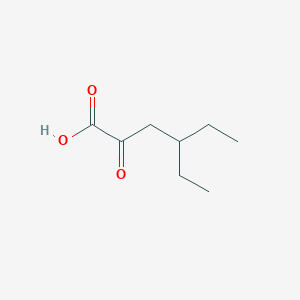
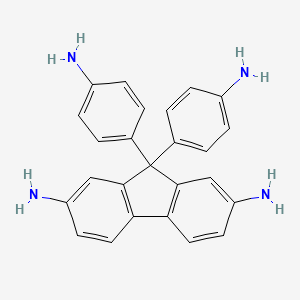

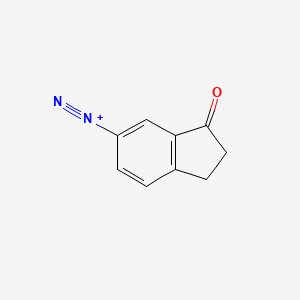
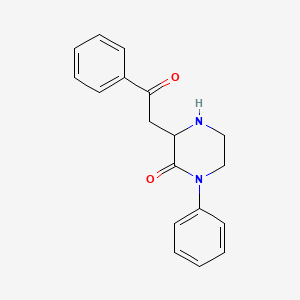
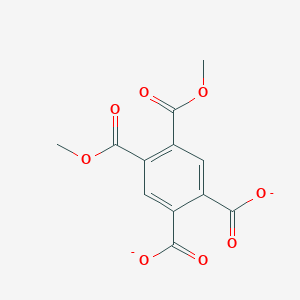
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
